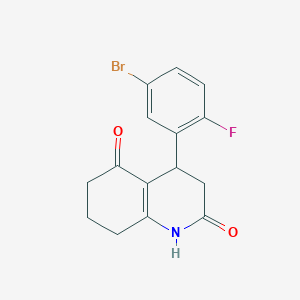![molecular formula C18H19NO3 B4314440 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4314440.png)
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
描述
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a heterocyclic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of new therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps. One common method includes the following steps:
Henry Reaction: This step involves the reaction of nitroalkanes with aldehydes or ketones to form nitroalcohols.
Nef Reaction: The nitroalcohols are then converted to ketones or aldehydes.
Reductive Amination: This step involves the conversion of the ketones or aldehydes to amines.
Amidation: The amines are then reacted with allyloxy benzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
化学反应分析
Types of Reactions
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Benzoic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
作用机制
The mechanism of action of 4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. The quinoline core structure allows it to participate in both electrophilic and nucleophilic substitution reactions, which can modulate biological activities . The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, also known for its biological activities.
Uniqueness
4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of the allyloxy group, which can influence its reactivity and biological properties. This structural feature distinguishes it from other quinoline derivatives and may contribute to its specific applications in scientific research and industry.
属性
IUPAC Name |
4-(4-prop-2-enoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-10-22-13-8-6-12(7-9-13)14-11-17(21)19-15-4-3-5-16(20)18(14)15/h2,6-9,14H,1,3-5,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXENPOYVBWAQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-amino-6-cyano-7-(4-ethylphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4314361.png)
METHYL}-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4314363.png)
![2-[4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B4314370.png)
![2-[4-(2-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4314379.png)
![2-[4-(2,4-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B4314384.png)

![3-(4-CHLOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B4314416.png)
![4,7-DIAMINO-5-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE](/img/structure/B4314428.png)
![4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4314431.png)


![N-(4-CHLOROBENZYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4314447.png)
![5-butyl-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4314461.png)

